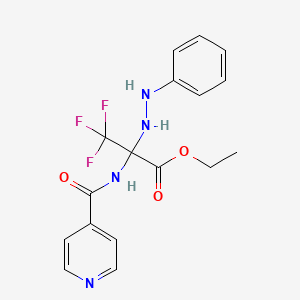![molecular formula C17H22N2O5 B12474281 4b,10a-dihydroxy-5,10-dimethoxy-4b,5,5a,6,7,8,9,9a,10,10a-decahydro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B12474281.png)
4b,10a-dihydroxy-5,10-dimethoxy-4b,5,5a,6,7,8,9,9a,10,10a-decahydro-11H-indeno[1,2-b]quinoxalin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one is a complex organic compound with the molecular formula C17H22N2O5 . This compound is characterized by its unique indenoquinoxaline structure, which includes multiple hydroxyl and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoquinoxaline Core: This step involves the cyclization of appropriate precursors to form the indenoquinoxaline core structure.
Introduction of Hydroxyl and Methoxy Groups: Subsequent steps involve the introduction of hydroxyl and methoxy groups at specific positions on the indenoquinoxaline core. This can be achieved through reactions such as hydroxylation and methylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, altering metabolic pathways.
Interacting with DNA: The compound may bind to DNA, affecting gene expression and cellular functions.
Modulating Signaling Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and other processes.
Comparison with Similar Compounds
4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one can be compared with other similar compounds, such as:
Indenoquinoxalines: These compounds share the indenoquinoxaline core structure but differ in the functional groups attached.
Quinoxalines: Similar in structure but lacking the indeno moiety, these compounds have different chemical and biological properties.
Hydroxy and Methoxy Derivatives: Compounds with similar hydroxyl and methoxy groups but different core structures can be compared to highlight the unique properties of 4b,10a-dihydroxy-5,10-dimethoxy-5aH,6H,7H,8H,9H,9aH-indeno[1,2-b]quinoxalin-11-one.
Properties
Molecular Formula |
C17H22N2O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4b,10a-dihydroxy-5,10-dimethoxy-5a,6,7,8,9,9a-hexahydroindeno[1,2-b]quinoxalin-11-one |
InChI |
InChI=1S/C17H22N2O5/c1-23-18-13-9-5-6-10-14(13)19(24-2)17(22)15(20)11-7-3-4-8-12(11)16(17,18)21/h3-4,7-8,13-14,21-22H,5-6,9-10H2,1-2H3 |
InChI Key |
XLUDUVAAONQGDN-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2CCCCC2N(C3(C1(C4=CC=CC=C4C3=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12474204.png)
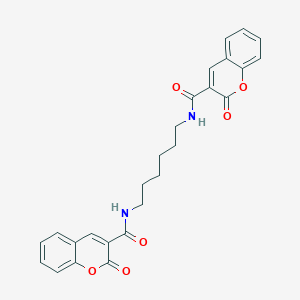
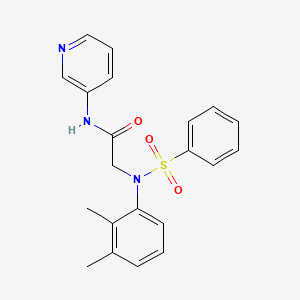
![3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B12474213.png)
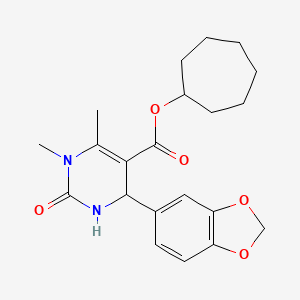
![1-(2,6-dimethylpiperidin-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12474219.png)

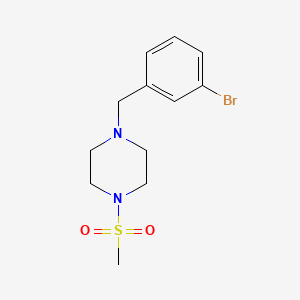

![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12474248.png)
![methyl 2-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12474257.png)
![N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine](/img/structure/B12474264.png)
![1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B12474266.png)
